![molecular formula C25H22N4O4S B2863052 methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate CAS No. 1226449-48-4](/img/no-structure.png)

methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Innovative Synthesis Techniques

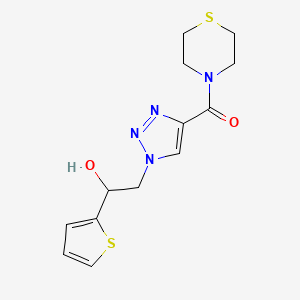

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are related to the target compound, have been explored. These methods involve starting materials like 2-aminophenol and aim to develop new approaches for creating compounds with applications in biology and medicine (詹淑婷, 2012).

Corrosion Inhibition

A new benzoxazin derivative, specifically methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, was synthesized and evaluated as a corrosion inhibitor for carbon steel in acidic solution. This compound demonstrated good inhibition efficiency, which increases with concentration, highlighting its potential as an environmentally friendly corrosion inhibitor (Hachama et al., 2016).

N-Phthaloylation Reagent

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a compound closely related to the target chemical, has been described as an efficient reagent for N-phthaloylation of amino acids and derivatives. This highlights its utility in organic synthesis, particularly for modifying amino acids and peptides without inducing racemization (Casimir et al., 2002).

Optical Storage Applications

The compound nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate was synthesized and investigated for its potential in reversible optical storage. This research indicates the potential of such benzoxazin derivatives in advanced materials science, particularly in creating materials with photoinduced birefringence (Meng et al., 1996).

Mécanisme D'action

Mode of Action

The exact mode of action of “methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate” is currently unknown . It’s known that the compound’s structure allows it to exist in both trans and cis isomers , which could potentially influence its interaction with its targets.

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one followed by acylation with methyl 4-chlorobenzoate and subsequent reduction of the carbonyl group to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one", "methyl 4-chlorobenzoate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one in the presence of a coupling agent (e.g. EDCI/HOBt) to form the intermediate 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoic acid.", "Step 2: The intermediate is then acylated with methyl 4-chlorobenzoate in the presence of a base (e.g. triethylamine) to form the ester intermediate.", "Step 3: The carbonyl group in the ester intermediate is reduced to a methylene group using a reducing agent (e.g. sodium borohydride) to form the final product, methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate." ] } | |

| 1226449-48-4 | |

Formule moléculaire |

C25H22N4O4S |

Poids moléculaire |

474.54 |

Nom IUPAC |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3 |

Clé InChI |

VDNNKWDQAAVQOS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)

![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)

![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)